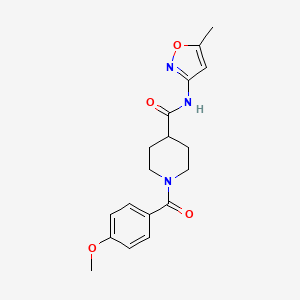

1-(4-methoxybenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(4-methoxybenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-12-11-16(20-25-12)19-17(22)13-7-9-21(10-8-13)18(23)14-3-5-15(24-2)6-4-14/h3-6,11,13H,7-10H2,1-2H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPRDQBOJXBJLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide typically involves the following steps:

Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the methoxybenzoyl group: This step involves the acylation of the piperidine ring with 4-methoxybenzoyl chloride under basic conditions.

Attachment of the isoxazole moiety: This can be done through a coupling reaction with 5-methylisoxazole, often using a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxybenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC or KMnO4 under mild conditions.

Reduction: Reagents like LiAlH4 or NaBH4.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of 4-hydroxybenzoyl derivative.

Reduction: Formation of 4-methoxybenzyl alcohol derivative.

Substitution: Formation of various substituted benzoyl derivatives.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to 1-(4-methoxybenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide. For example, research has shown that derivatives with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. A notable case study demonstrated that a related compound inhibited growth in breast cancer cells by disrupting mitotic processes .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For instance, benzamide derivatives have been shown to act as inhibitors of soluble epoxide hydrolase, which is implicated in inflammatory processes. The inhibitory action was linked to structural features that enhance binding affinity .

Neuropharmacological Effects

Research indicates potential neuropharmacological applications for compounds related to this compound. Some studies suggest that these compounds may modulate neurotransmitter systems, offering therapeutic prospects for conditions such as anxiety and depression.

- Antitumor Efficacy : A study involving a series of piperidine derivatives revealed that modifications similar to those found in this compound resulted in enhanced antitumor activity against specific cancer types .

- Enzyme Interaction : Another investigation highlighted how structural variations influenced the inhibitory potency against soluble epoxide hydrolase, suggesting a pathway for drug development targeting inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling pathways.

Comparison with Similar Compounds

Key Insights :

- Halogen substitutions (F, Cl) may improve metabolic stability but could reduce solubility due to higher molecular weight and halogen hydrophobicity .

Variations in the Heterocyclic Amide Group

The 5-methyl-1,2-oxazol-3-yl (isoxazole) moiety is a common pharmacophore. Replacements with other heterocycles alter bioactivity:

Key Insights :

- The isoxazole in the target compound provides moderate hydrogen-bonding capacity, suitable for targeting enzymes or receptors requiring polar interactions .

- Sulfonamide derivatives (e.g., L1, 1b) exhibit enhanced acidity and metal-binding properties, making them suitable for anticancer or antimicrobial applications .

Biological Activity

1-(4-Methoxybenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H22N2O3 |

| Molecular Weight | 314.38 g/mol |

| CAS Number | 18354-43-3 |

| Density | 1.23 g/cm³ |

| Boiling Point | 359.4 ºC |

| LogP | 0.7819 |

Antimicrobial Properties

Research indicates that derivatives of oxazole compounds, including the one , exhibit notable antimicrobial activity. For example, similar compounds have shown effectiveness against various strains of bacteria and fungi, suggesting that the oxazole moiety contributes to this activity by interacting with microbial enzymes or membranes .

Antiviral Activity

Preliminary studies have demonstrated that the compound may possess antiviral properties. In vitro assays have indicated that related compounds can inhibit viral replication, particularly against herpes simplex virus (HSV) and vesicular stomatitis virus (VSV). The mechanism appears to involve interference with viral entry or replication processes .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In vivo studies showed that it could inhibit the production of pro-inflammatory cytokines such as TNF-α in models of inflammation induced by lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The oxazole ring may interact with enzymes involved in metabolic pathways, inhibiting their activity.

- Receptor Modulation : The compound could modulate receptor activity, affecting signaling pathways related to inflammation and immune response.

These interactions can lead to a cascade of biochemical responses that contribute to its therapeutic effects.

Study 1: Antiviral Efficacy

In a study investigating the antiviral properties of related compounds, researchers found that derivatives with the oxazole structure exhibited significant inhibition of HSV replication in Vero cell cultures. The study measured the IC50 values and determined that modifications to the oxazole ring enhanced antiviral potency .

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of similar compounds. Mice treated with these compounds showed reduced edema and lower levels of inflammatory markers compared to control groups. This suggests that the compound could be further developed as an anti-inflammatory agent .

Q & A

What are the optimal synthetic routes and critical reaction conditions for 1-(4-methoxybenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide?

Basic Research Focus : Methodology for efficient synthesis.

Answer :

The compound’s synthesis typically involves multi-step reactions:

Piperidine Ring Functionalization : Introduce the 4-carboxamide group via coupling reactions (e.g., carbodiimide-mediated activation).

Oxazole Ring Formation : Cyclization of nitriles with hydroxylamine derivatives under reflux (ethanol/water, 80–100°C) .

Benzoylation : React the piperidine intermediate with 4-methoxybenzoyl chloride in anhydrous dichloromethane (DCM) using a base like triethylamine to neutralize HCl .

Critical Parameters :

- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance reactivity for coupling steps.

- Temperature Control : Avoid exceeding 100°C during cyclization to prevent oxazole ring decomposition .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 30–40% .

How can structural inconsistencies in NMR data for this compound be resolved?

Advanced Research Focus : Analytical troubleshooting.

Answer :

Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) often arise from:

Conformational Isomerism : The piperidine ring’s chair-flip dynamics can split signals. Use variable-temperature NMR to freeze conformers and simplify spectra .

Impurity Peaks : Trace solvents (e.g., DMF) or unreacted intermediates may persist. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Tautomerism in Oxazole : The 5-methyl-1,2-oxazol-3-yl group may exhibit tautomeric shifts. Compare experimental NMR with DFT-calculated chemical shifts for validation .

What in-silico strategies predict the compound’s biological targets and binding modes?

Advanced Research Focus : Computational drug discovery.

Answer :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like viral polymerases (e.g., Monkeypox DPol) or kinases. The oxazole and methoxybenzoyl groups show affinity for hydrophobic pockets .

MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability. Monitor RMSD (<2 Å) and hydrogen bond retention between the carboxamide and catalytic residues (e.g., Asp/Glu) .

Pharmacophore Modeling : Identify critical features (hydrogen bond acceptors at oxazole, aromatic π-stacking via methoxyphenyl) using tools like LigandScout .

How do contradictory bioactivity results arise across different assays, and how can they be reconciled?

Advanced Research Focus : Data interpretation.

Answer :

Contradictions often stem from:

Assay Variability :

- Cellular vs. Enzymatic Assays : The compound may inhibit isolated enzymes (e.g., IC = 2 μM) but show reduced cellular efficacy due to poor membrane permeability. Validate via logP calculations (aim for 1–3) .

- Species-Specific Differences : Kinase inhibition in murine models may not translate to human cell lines due to active site mutations .

Metabolic Instability : Rapid hepatic clearance (e.g., CYP3A4-mediated oxidation of the methoxy group) can diminish in vivo activity. Use microsomal stability assays and modify with electron-withdrawing groups (e.g., fluorine) .

What strategies optimize the compound’s solubility and bioavailability for preclinical studies?

Basic Research Focus : Formulation methodology.

Answer :

Salt Formation : React with hydrochloric acid to form a water-soluble hydrochloride salt (improves solubility by 5–10×) .

Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm, PDI <0.2) to enhance oral bioavailability. Characterize via dynamic light scattering (DLS) .

Co-Solvent Systems : Prepare stock solutions in DMSO/PEG 400 (70:30) for in vitro assays to avoid precipitation .

What are the key SAR insights for modifying this compound’s scaffold?

Advanced Research Focus : Structure-activity relationship (SAR) analysis.

Answer :

Critical modifications and their effects:

How can in vitro toxicity be minimized without compromising efficacy?

Advanced Research Focus : Toxicity-efficacy balance.

Answer :

Mitochondrial Toxicity Screening : Use Seahorse XF Analyzer to measure OCR/ECAR ratios. Replace the methoxy group with polar substituents (e.g., morpholine) if toxicity is detected .

hERG Channel Inhibition : Perform patch-clamp assays. Reduce basicity of the piperidine nitrogen (e.g., introduce electron-withdrawing groups) to lower hERG affinity .

What orthogonal techniques validate the compound’s purity and stability?

Basic Research Focus : Quality control.

Answer :

HPLC-MS : Use reverse-phase HPLC (C18, 0.1% TFA in water/acetonitrile) coupled with ESI-MS to detect impurities (<0.1%) .

Thermogravimetric Analysis (TGA) : Confirm thermal stability (decomposition >200°C) for storage recommendations .

Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways (e.g., oxazole ring hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.